molecular formula C14H22N4O3 B2550002 Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate CAS No. 1923237-08-4

Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate

Cat. No. B2550002
CAS RN: 1923237-08-4
M. Wt: 294.355
InChI Key: RLKFVWILYFZZED-UHFFFAOYSA-N
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Description

The compound "Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate" is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was achieved through a four-step process with a high total yield of 71.4% . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods demonstrate the versatility and efficiency of synthesizing piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the X-ray crystal structure of a diketopiperazine derivative was established, providing insights into the compound's geometry . Additionally, the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory (DFT) and compared with the crystal structure determined by XRD .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions to form new compounds. The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives . This showcases the reactivity and potential for further functionalization of piperidine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized using spectroscopic and computational methods. Infrared vibrational analysis, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses provide insights into the electronic properties of these compounds . For example, the MEP and FMO analyses of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate were performed using computational methods, revealing the compound's reactivity sites .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl derivatives, such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, are pivotal intermediates in the synthesis of biologically active compounds, including crizotinib, a drug used for the treatment of certain types of cancer. The synthesis involves multistep reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the compound's role in facilitating the development of therapeutic agents (Kong et al., 2016).

Photocatalyzed Amination for Chromone Synthesis

In another application, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was utilized as an amidyl-radical precursor in photoredox-catalyzed aminations. This process enables the assembly of 3-aminochromones under mild conditions, further demonstrating the compound's utility in synthesizing complex organic molecules with potential biological activities (Wang et al., 2022).

Development of Kinase Inhibitors

The synthesis of related compounds has also been reported in the context of developing kinase inhibitors, highlighting the significance of tert-butyl derivatives in medicinal chemistry. For instance, a novel synthesis suitable for large-scale preparation supported the development of a p38 MAP kinase inhibitor, indicating the compound's potential in treating diseases like rheumatoid arthritis and psoriasis (Chung et al., 2006).

Facilitation of Chemoselective Reactions

Additionally, tert-butyl derivatives are crucial for facilitating chemoselective reactions, as evidenced by the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate. This work highlights the compound's role in the selective synthesis of diastereomers and its contribution to advancing organic synthesis methodologies (Liu et al., 2012).

properties

IUPAC Name

tert-butyl N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-10-5-4-8-18(9-10)11-12(19)16-7-6-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKFVWILYFZZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate

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